molecular formula C6H12O5 B7820596 1,5-Anhydro-D-glucitol CAS No. 61792-91-4

1,5-Anhydro-D-glucitol

Cat. No. B7820596
CAS RN: 61792-91-4
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-SLPGGIOYSA-N
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Description

1,5-Anhydro-D-glucitol (1,5-AG) is a naturally occurring monosaccharide found in nearly all foods . It is one of the major polyols in the human body, and its concentration is homeostatically regulated . It can be used to monitor fluctuating glucose levels .


Synthesis Analysis

1,5-AG can be synthesized by heating powdered 1,5-AG and powdered fatty acids to 230 °C to liquefy the compounds without using organic solvents or activated fatty acids . The esterification reaction is then performed without a catalyst or with a base catalyst .


Molecular Structure Analysis

The molecular formula of 1,5-AG is C6H12O5 . It is a naturally occurring 1-deoxy form of glucose .


Chemical Reactions Analysis

1,5-AG does not affect blood glucose levels itself under normal conditions but clearly has a suppressive effect on the levels of dietary sugars, such as glucose, maltose, and sucrose . It regulates liver glucose levels via affecting both the glycogenolysis and gluconeogenesis pathways .


Physical And Chemical Properties Analysis

1,5-AG is a monosaccharide that is biochemically similar to D-glucose . It is found in constant concentrations in the blood in normal glycemic status .

Scientific Research Applications

Role in Metabolic Syndrome and Diabetes

1,5-Anhydro-D-glucitol (1,5-AG) is recognized for its significant impact on glucose regulation, particularly in the context of diabetes and metabolic syndrome. It has been shown to suppress hyperglycemia by affecting the levels of dietary sugars such as glucose, maltose, and sucrose. In diabetic mice, long-term administration of 1,5-AG significantly decreased blood glucose and serum cholesterol levels. The substance achieves this by regulating liver glucose levels through glycogenolysis and gluconeogenesis pathways and increasing urinary glucose excretion in hyperglycemic conditions. This suggests its potential as a modulator of glucose levels in hyperglycemic states and a functional sweetener to inhibit the progress of hyperglycemia and metabolic syndrome (Kato et al., 2013).

Predictive Value in Cardiovascular Diseases

Serum levels of 1,5-AG have been identified as a predictive marker for cardiovascular diseases (CVD). An 11-year population-based cohort study in Japan revealed that men with lower serum 1,5-AG levels had a significantly increased risk of CVD. This indicates that measuring serum 1,5-AG levels can be instrumental in detecting individuals at higher risk for CVD, irrespective of diabetes presence (Watanabe et al., 2011). In a similar vein, another study highlighted that 1,5-AG levels are associated with the prevalence of CVD and can predict cardiovascular events, especially in high-risk populations (Ikeda & Hiroi, 2019).

Enzymatic and Biochemical Applications

1,5-AG's inhibitory effect on trehalase activity has been leveraged for its determination in diagnostic settings, especially for diabetes. The substance's structural similarity with D-glucose makes it a competitive inhibitor for trehalase and trehalose phosphorylase activities, allowing for an enzymatic method to estimate 1,5-AG concentration effectively (Tazoe et al., 2001). Additionally, the transport of 1,5-AG into insulinoma cells by a glucose-sensitive transport system highlights its significance in understanding the metabolism and physiological role of this substance in pancreatic beta-cells (Yamanouchi et al., 2000).

Association with Vitamin D and Glycemic Control

1,5-AG concentrations in serum have been correlated with serum vitamin D concentrations, shedding light on its role in glycemic control. Particularly in type 2 diabetes mellitus patients, the relationship between 1,5-AG and vitamin D suggests potential involvement in glycemic regulation processes (Liu et al., 2019).

Future Directions

1,5-AG represents a new class of promising functional sweeteners, where the daily consumption of 1,5-AG with meals could inhibit the progress of hyperglycemia and metabolic syndrome . It is also being studied for its potential role in cardiovascular disease .

properties

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893389, DTXSID60893379
Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-D-glucitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,5-Anhydro-D-glucitol

CAS RN

154-58-5, 40026-07-1
Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-glucitol
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Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-D-glucitol
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Record name 1,5-anhydro-D-glucitol
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Record name 1,5-ANHYDRO-D-GLUCITOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-ANHYDRO-GLUCITOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 - 143 °C
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
N Ikeda, H Hara, Y Hiroi - Journal of Cardiology, 2014 - Elsevier
Background The relationship between hemoglobin A1c (HbA1c) levels and coronary artery disease (CAD) has previously been confirmed. Serum 1,5-anhydro-d-glucitol (1,5-AG) levels …
Number of citations: 27 www.sciencedirect.com
T Yamanouchi, S Minoda, M Yabuuchi, Y Akanuma… - Diabetes, 1989 - Am Diabetes Assoc
To elucidate the value of using plasma 1,5-anhydro-D-glucitol (AG) as a marker of glycemic control in diabetic patients, the relationship between the plasma concentration of AG and …
Number of citations: 184 diabetesjournals.org
M Kishimoto, Y Yamasaki, M Kubota, K Arai… - Diabetes …, 1995 - Am Diabetes Assoc
OBJECTIVE To evaluate the usefulness of plasma 1,5-anhydro-D-glucitol (1,5-AG) as a possible marker for daily glycemic excursion, we measured plasma 1,5-AG, HbA 1c , fasting …
Number of citations: 116 diabetesjournals.org
Y Akanuma, M Morita, N Fukuzawa, T Yamanouchi… - Diabetologia, 1988 - Springer
The urinary excretion of 1,5-anhydro-D-glucitol, a pyranoid polyol, in humans was studied. The plasma of nondiabetic human subjects contained high concentrations of this polyol (>110 …
Number of citations: 117 link.springer.com
K Sydow, C Wiedfeld, F Musshoff, B Madea… - Forensic science …, 2018 - Elsevier
Because of the lack of characteristic morphological findings post mortem diagnosis of diabetes mellitus and identification of diabetic coma can be complicated. 1,5-Anhydroglucitol (1,5-…
Number of citations: 8 www.sciencedirect.com
N Ikeda, H Hara, Y Hiroi - International Heart Journal, 2015 - jstage.jst.go.jp
Increasing evidence has indicated that postprandial hyperglycemia affects coronary artery disease (CAD). The serum 1, 5-anhydro-d-glucitol (1, 5-AG) value is a useful clinical marker to …
Number of citations: 17 www.jstage.jst.go.jp
Y Fukumura, S Tajima, S Oshitani, Y Ushijima… - Clinical …, 1994 - academic.oup.com
We have developed a fully enzymatic method to measure 1,5 anhydro-D-glucitol (1,5-AG) in serum through use of pyranose oxidase (PROD: EC 1.1.3.10), glucokinase (EC 2.7.1.2), and …
Number of citations: 91 academic.oup.com
E Pitkänen - Scandinavian Journal of Clinical and Laboratory …, 1990 - Taylor & Francis
1,5-Anhydroglucitol is a six-carbon chain monosaccharide in C 1 -chair conformation with an oxygen ring in pyran position. The compound is a component of normal human blood serum…
Number of citations: 37 www.tandfonline.com
M Dworacka, H Winiarska - Disease markers, 2005 - content.iospress.com
Aim: Recent data have suggested that effective control of postprandial blood glucose can reduce the risk of macroangiopathic complications of diabetes, especially cardiovascular risk. 1…
Number of citations: 57 content.iospress.com
M Suzuki, H Mizuno, Y Akanuma… - The Journal of …, 1994 - academic.oup.com
A pyranoid polyol, 1,5-anhydroglucitol (AG), generally occurs in the human body as a humoral component. The plasma AG concentration in healthy individuals is maintained at a …
Number of citations: 10 academic.oup.com

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